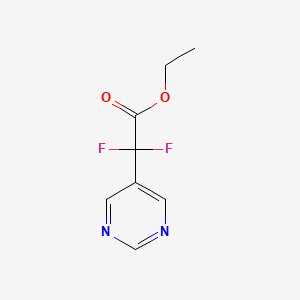
1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone is a synthetic compound characterized by its unique chemical structure, combining a bromophenyl and methoxyphenyl moiety with a pyrazole and a cyclohexylthio group. These functionalities suggest its potential relevance in medicinal chemistry and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of the Intermediate Pyrazole Compound: : The initial step typically involves the preparation of the pyrazole intermediate. This is achieved by the condensation of 4-bromophenylhydrazine with 4-methoxyacetophenone in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Formation of the Ethanone Derivative: : The pyrazole intermediate is then reacted with cyclohexylthiol and a halogenating agent like iodine or bromine. The reaction is conducted in an inert atmosphere, often using nitrogen, and in an organic solvent such as dichloromethane, at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous-flow reactors to ensure consistent product quality and yield. Solvent recovery systems and purification techniques like recrystallization or chromatography are employed to obtain the high-purity compound necessary for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Under controlled conditions, the ethanone derivative can undergo oxidation reactions to yield corresponding sulfoxides or sulfones.
Reduction: : The compound can be reduced using reagents such as lithium aluminum hydride to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride or sodium borohydride are typically used for reductions.
Substitution: : Nucleophiles like amines or organometallic reagents can be employed under controlled conditions to achieve desired substitutions.
Major Products
The major products vary depending on the specific reaction conditions but generally include sulfoxides, sulfones, alcohol derivatives, and various substituted aromatic compounds.
Applications De Recherche Scientifique
The compound 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone has found applications in various fields:
Chemistry: : Utilized as a starting material for the synthesis of more complex molecular structures.
Biology: : Potential bioactive properties, such as anti-inflammatory or anticancer activities, are under investigation.
Medicine: : Explored for its potential use in drug design and development, particularly in targeting specific biological pathways.
Industry: : Its structural properties make it a candidate for materials science applications, including the development of novel polymers or other functional materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. For instance, the bromophenyl and methoxyphenyl moieties may interact with hydrophobic pockets in protein structures, affecting their function. Pathways involved might include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Unique Features
1-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone stands out due to its combination of diverse functional groups, allowing it to engage in various chemical reactions and interactions.
List of Similar Compounds
1-(3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone: : Shares similar structural features with a chlorine substituent.
1-(3-(4-Bromophenyl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone: : Similar, but with a hydroxyl group instead of a methoxy group.
1-(3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(cyclohexylthio)ethanone: : Contains a fluorine atom, highlighting variations within the same family of compounds.
Propriétés
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-cyclohexylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN2O2S/c1-29-20-13-9-18(10-14-20)23-15-22(17-7-11-19(25)12-8-17)26-27(23)24(28)16-30-21-5-3-2-4-6-21/h7-14,21,23H,2-6,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLVMFFSDMOPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3CCCCC3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2484220.png)

![2-(4-tert-butylbenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2484222.png)
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2484223.png)

![tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B2484225.png)


![N-(3-acetylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2484229.png)

![N-(3,5-difluorophenyl)-2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484232.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2484233.png)
